4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
Description
Properties
CAS No. |
917809-01-9 |
|---|---|
Molecular Formula |
C14H10FN3OS2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H10FN3OS2/c1-21(19)14-16-7-6-11(18-14)13-12(17-8-20-13)9-2-4-10(15)5-3-9/h2-8H,1H3 |
InChI Key |
FGGSNPAWMBQQID-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a fluorophenyl thiourea with a halogenated ketone under acidic conditions. This reaction forms the thiazole ring with the fluorophenyl group attached.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable nitrile with a formamide under basic conditions. This reaction forms the pyrimidine ring with the desired substituents.
Coupling of the Thiazole and Pyrimidine Rings: The final step involves coupling the thiazole and pyrimidine rings using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.
Industrial Production Methods
Industrial production of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine may involve optimizing the reaction conditions to increase yield and purity. This can include using high-purity starting materials, controlling reaction temperatures, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfinyl group, to form sulfone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine
The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Various methods have been documented, including the use of condensation reactions and cyclization techniques. For instance, a recent study reported the successful synthesis of thiazole-pyrimidine derivatives through cyclization reactions involving thiazole precursors and pyrimidine derivatives .
Key Synthesis Steps
- Formation of Thiazole Ring : The initial step often involves the condensation of appropriate thioketones with amines or other nucleophiles to form thiazole derivatives.
- Pyrimidine Integration : Subsequent reactions introduce the pyrimidine moiety, often through cyclization with suitable carbonyl compounds.
- Methanesulfinyl Group Addition : The final step typically involves the introduction of the methanesulfinyl group, which can enhance the compound's solubility and bioactivity.
Anticancer Properties
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer activities. For example, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study highlighted a derivative with an IC50 value of 5.71 µM against MCF-7, outperforming standard treatments like 5-fluorouracil .
Antimicrobial and Anthelmintic Activities
The thiazole ring is known for its antimicrobial properties. Compounds derived from 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine have been evaluated for their potential as antimicrobial agents against various pathogens. Studies have shown that these compounds can inhibit bacterial growth effectively, making them candidates for further development in treating infections .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of thiazole-containing compounds. Research has demonstrated that certain derivatives can significantly reduce seizure activity in animal models . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole or pyrimidine moieties can enhance anticonvulsant efficacy.
Case Study 1: Anticancer Activity
A series of novel thiazole-pyrimidine derivatives were synthesized and evaluated for their anticancer properties. One particular compound demonstrated remarkable activity against several cancer cell lines with a focus on inhibiting cell proliferation through apoptosis pathways. The results indicated a strong correlation between structural modifications and enhanced biological activity .
Case Study 2: Antimicrobial Efficacy
In a comprehensive study assessing various thiazole derivatives, one compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the presence of the fluorophenyl group significantly contributed to the increased potency observed in these derivatives .
Mechanism of Action
The mechanism of action of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyrimidine-Thiazole vs. Pyrimidine-Imidazole Systems
- Target Compound : The pyrimidine-thiazole core (e.g., thiazole at position 4) is distinct from pyridinylimidazole derivatives like SB203580 (4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)-1H-imidazole), which feature imidazole rings fused to pyridine. Imidazole-based compounds often target kinase enzymes (e.g., p38MAPK), while thiazole-pyrimidine hybrids are explored for antimicrobial activity .
- Impact : The thiazole’s sulfur atom may confer distinct electronic properties compared to imidazole’s nitrogen, affecting binding affinity and metabolic stability.
Thiazole Substitution Patterns
- Compound 7 (): N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine has a phenyl group on the thiazole (vs. 4-fluorophenyl in the target). The morpholinosulfonyl substituent introduces a bulky, polar group, contrasting with the target’s compact methanesulfinyl moiety. Key Difference: The 4-fluorophenyl group in the target may enhance lipophilicity and membrane permeability compared to phenyl, while the morpholinosulfonyl group in Compound 7 could improve water solubility .
Functional Group Variations
Sulfinyl vs. Sulfonyl/Sulfonamide Groups
- Compound 17 () : Features a propane-1-sulfonamide group. Sulfonamides are common in drugs for their hydrogen-bonding capacity and metabolic resistance.
- Compound 9 (): Contains a morpholin-4-yl group on the thiazole and a piperazine-linked sulfonamide. Sulfinyl groups can act as hydrogen bond acceptors, similar to sulfonamides, but with reduced steric bulk .
Fluorophenyl vs. Other Aryl Groups
Physicochemical and Analytical Data
Purity and Chromatographic Behavior
- Compound 29 () : 4-[4-(4-Fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]-N-(2-methylpyrimidin-4-yl)pyrimidin-2-amine has an HPLC retention time (Rt) of 0.92 min under specific conditions.
- Target Compound: While direct HPLC data are unavailable, analogs like Compound 43 () with similar pyrimidine-thiazole cores show Rt values of 0.70 min, suggesting the methanesulfinyl group may moderately increase polarity compared to piperidinyl or morpholino substituents .
Thermal Properties
Biological Activity
The compound 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 295.30 g/mol. The structure features a fluorophenyl group and a thiazole moiety, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves several steps, including the formation of thiazole and pyrimidine rings. The reaction conditions typically include the use of catalysts and specific solvents to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium. The mechanism often involves inhibition of bacterial protein synthesis and disruption of cell wall integrity.
Anticancer Activity
Several studies have reported the anticancer potential of thiazole-containing compounds. In vitro assays demonstrate that these compounds can inhibit cell proliferation in various cancer cell lines, such as HeLa and A549 cells. The cytotoxicity is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | HeLa | 15.0 |
| Thiazole Derivative B | A549 | 20.5 |
| Target Compound | HCT116 | 14.31 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Some thiazole derivatives inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in vitro.
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that a related thiazole compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, showcasing its potential as an antimicrobial agent .
- Anticancer Research : A study involving a series of thiazole derivatives found that one derivative had an IC50 value of 49.85 µM against A549 lung cancer cells, indicating significant anticancer activity .
- Mechanistic Insights : X-ray crystallography studies revealed that the substitution patterns on the fluorophenyl and thiazole rings significantly influence the compound's binding affinity to target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
